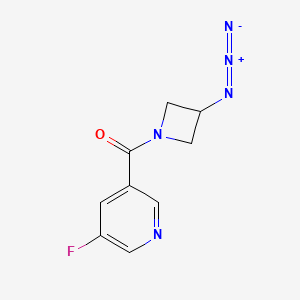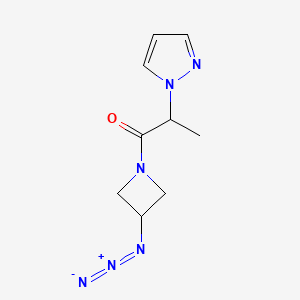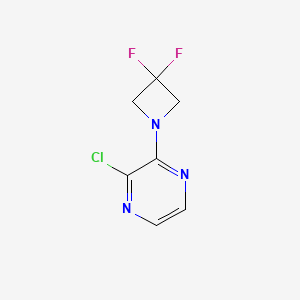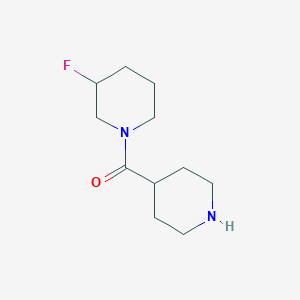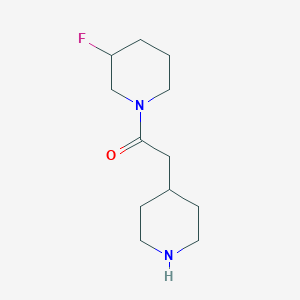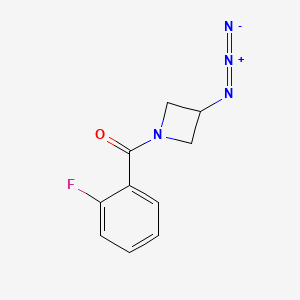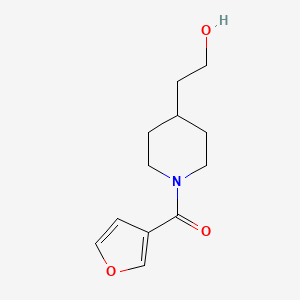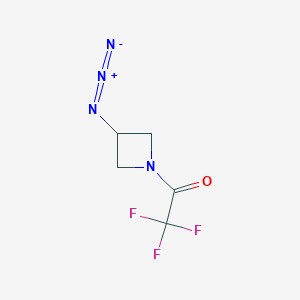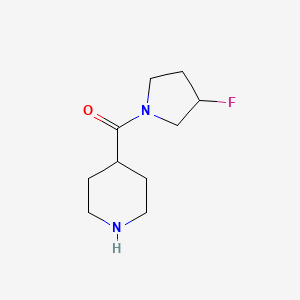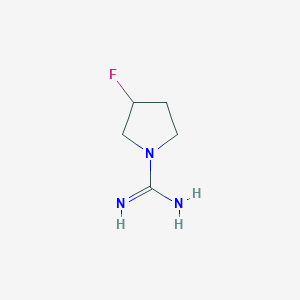
2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one
Übersicht
Beschreibung
“2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one” is a synthetic compound . It is also known as Dibutylone. The molecular formula of this compound is C10H15ClF3NO and it has a molecular weight of 257.68 g/mol .
Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has a high GI absorption and is BBB permeant. It is not a P-gp substrate. It inhibits CYP1A2 but does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -6.62 cm/s. It has various lipophilicity Log Po/w values, with a consensus Log Po/w of 2.23 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one is involved in the synthesis of various pharmacologically active compounds. It is used as a key intermediate in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, showcasing its importance in pharmaceutical research. These compounds are synthesized through a preparative route involving rhodium-catalyzed hydroformylation, demonstrating the compound's role in facilitating complex chemical reactions (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Furthermore, its structural modification and analysis have been pivotal in understanding the chemical properties and potential applications in drug synthesis. For example, the crystal and molecular structure of a related side product, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was reported to contribute to the development of new anti-tuberculosis drug candidates, emphasizing the relevance of structural analysis in drug discovery processes (Eckhardt, Goddard, Rudolph, Richter, Lehmann, Imming, & Seidel, 2020).
Chemical Reactivity and Applications
The reactivity of 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one and its derivatives has been explored for the synthesis of other important compounds. For instance, a study on the chemo-enzymatic synthesis of enantiopure (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, an intermediate for (R)-arimoclomol, highlights the compound's utility in producing therapeutically relevant molecules (Banoth, Narayan, Pujala, Chakraborti, & Banerjee, 2012).
Additionally, its involvement in the synthesis of glycine transporter 1 inhibitors showcases its potential in developing treatments for neurological disorders. The identification of structurally diverse compounds using this chemical as a backbone emphasizes its versatility and applicability in medicinal chemistry (Yamamoto, Ohta, Abe, Kambe, Tsukiyama, Kawakita, Moriya, & Yasuhara, 2016).
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(trifluoromethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO/c1-2-8(11)9(16)15-5-3-4-7(6-15)10(12,13)14/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGCMHRNPYBSFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



